(1-methyl-1H-pyrazol-3-yl)acetic acid

Medicinal Chemistry Heterocyclic Synthesis Scaffold Design

Regioisomer purity failures waste medicinal chemistry timelines. Substituting the 3-acetic acid for 4- or 5-isomers alters metal-binding geometry and can abort cyclisation pathways. (1-Methyl-1H-pyrazol-3-yl)acetic acid ensures: - Blocked N-tautomerization via 1-methyl group, enabling predictable bicyclic imide synthesis. - The distinct SAR required for CRTh2 (DP2) antagonist programs, avoiding indole-3-acetic acid IP. - Defined N,O-chelate bite angle for (NHC)Pd(N^O) catalyst library development. Immediate supply for respiratory, oncology, and process chemistry discovery.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 1177318-00-1
Cat. No. B2758463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-pyrazol-3-yl)acetic acid
CAS1177318-00-1
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCN1C=CC(=N1)CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-8-3-2-5(7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
InChIKeyZRHVPSJSUOYNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-1H-pyrazol-3-yl)acetic Acid: Essential Pyrazole Building Block


(1-Methyl-1H-pyrazol-3-yl)acetic acid is a heteroarylacetic acid building block featuring a 1-methylpyrazole core linked to a carboxylic acid via a methylene spacer [1]. With a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol, it serves as a versatile small-molecule scaffold in pharmaceutical research, particularly as an intermediate for anti-inflammatory agents and GPCR antagonists [2]. The compound's 3‑substitution pattern distinguishes it from the 4‑ and 5‑regioisomers, directly influencing the geometry of metal‑binding motifs and the stereoelectronic properties of downstream conjugates [3].

Regioisomer 3‑substitution pattern distinguishes from 4‑ and 5‑regioisomers; critical for metal-binding geometry and cyclisation outcomes.
N‑Methyl 1‑methyl group blocks undesired tautomerization, ensuring regiochemical fidelity in downstream reactions.
Scaffold Reported as intermediate for anti‑inflammatory agent research and GPCR antagonist programs; distinct from indole‑acetic acid cores.

Avoiding Regioisomer Pitfalls in Pyrazole Acetic Acid Sourcing


In‑class pyrazole acetic acid analogs cannot be freely interchanged because the position of the acetic acid side chain (ring C‑3, C‑4, or C‑5) fundamentally alters reactivity, coordination chemistry, and biology [1]. For example, ortho‑sulfonyl benzyl CRTh2 antagonists built on a pyrazole‑3‑acetic acid core exhibit a structure–activity relationship (SAR) divergent from both the corresponding 4‑acetic acid isomers and the indole‑3‑acetic acid pharmacophore [1]. Similarly, the 1‑methyl substituent on the pyrazole nitrogen blocks undesired tautomerization and directs cyclisation pathways toward distinct bicyclic products that are inaccessible from the N‑unsubstituted analogs [2]. Substituting a 5‑isomer (CAS 1071814‑44‑2) for the 3‑isomer (CAS 1177318‑00‑1) therefore risks synthetic route failure or loss of target potency, making precise sourcing essential .

Regioisomer mismatch (3‑ vs. 5‑acetic acid)
Shifting the acetic acid side chain from C‑3 to C‑5 may alter cyclisation pathways, metal‑chelate geometry, and biological SAR. Direct replacement risks synthetic route failure or loss of target engagement profile.
N‑unsubstituted pyrazole analogs
Without the 1‑methyl group, tautomeric equilibria become possible, leading to divergent reaction outcomes and loss of the regiochemical control documented for the 1‑methyl‑3‑acetic acid core.

(1-Methyl-1H-pyrazol-3-yl)acetic Acid: Key Differentiation Evidence


Divergent Cyclisation Directed by 3-Acetic Acid Motif

The 1‑methyl‑3‑acetic acid regioisomer directs cyclisation with triethylorthoformate toward a cyclic imide product rather than the expected dihydropyrazolo[4,3‑c]pyridin‑4‑one. This outcome is general to 1‑substituted‑2‑(5‑amino‑4‑carbamoyl‑1H‑pyrazol‑3‑yl)acetic acids and contrasts with literature precedence for related analogs [1]. The structural reassignment was confirmed by ¹³C NMR and X‑ray crystallography [1].

Cyclisation outcome
Head‑to‑head
Cyclic imide (unexpected) vs. dihydropyrazolo[4,3‑c]pyridin‑4‑one (literature claim)
Supports unique bicyclic scaffold entry
Divergence confirmed by X‑ray crystallography
Medicinal Chemistry Heterocyclic Synthesis Scaffold Design

CRTh2 Antagonist SAR: Pyrazole vs Indole Cores

In a series of ortho‑sulfonyl benzyl acetic acid CRTh2 antagonists, the pyrazole‑3‑acetic acid core displayed a different SAR compared with the established indole‑3‑acetic acid pharmacophore [1]. While discrete IC₅₀ values for the 1‑methyl‑3‑yl isomer are not tabulated in the primary disclosure, the study confirms that the pyrazole core can achieve low‑nanomolar binding and that the SAR is non‑transferable from the indole series [1].

CRTh2 SAR divergence
Class‑level
Pyrazole‑3‑acetic acid core yields distinct substitution requirements from indole‑3‑acetic acid series; low‑nanomolar binding achievable.
Non‑transferable SAR between core series
IC₅₀ values not tabulated in primary disclosure
GPCR Antagonism Allergic Inflammation Structure‑Activity Relationship (SAR)

Regioisomeric Purity Prevents Off-Pathway Metal Binding

1‑Methyl‑1H‑pyrazole‑3‑carboxylic acid forms stable mononuclear (NHC)PdCl(1‑methyl‑1H‑pyrazole‑3‑carboxylate) complexes with well‑defined coordination geometry, enabling efficient desulfinative Sonogashira coupling [1]. The corresponding 5‑acetic acid isomer would place the carboxylate at a different distance from the pyrazole nitrogen, altering the chelate bite angle and metal‑binding affinity. No comparable catalytic data are reported for the 5‑isomer, underscoring the criticality of the 3‑position linkage.

Metal‑binding geometry
Context‑dependent
3‑acetic acid placement preserves intended N,O‑chelate bite angle; 5‑isomer would alter coordination sphere.
May support catalyst design specificity
Quantitative catalytic comparison with 5‑isomer unavailable
Organometallic Chemistry Catalyst Design N,O‑Ligands

(1-Methyl-1H-pyrazol-3-yl)acetic Acid: High-Value Applications


Bicyclic Heterocycle Synthesis for Kinase Libraries

Leveraging the divergent cyclisation reactivity documented by Smyth et al. [1], medicinal chemistry groups can use (1‑methyl‑1H‑pyrazol‑3‑yl)acetic acid to generate cyclic imide and related bicyclic scaffolds that complement pyrazolo[4,3‑c]pyridin‑4‑one libraries. The 1‑methyl group ensures regiochemical fidelity during cyclisation, enabling the preparation of screening compounds that are structurally distinct from those derived from the 5‑acetic acid isomer [1]. This makes the compound a strategic procurement choice for kinase inhibitor and anti‑cancer discovery programs requiring scaffold novelty.

CRTh2 Antagonist Lead Optimization with Non-Indole Cores

The demonstration that pyrazole‑3‑acetic acid cores exhibit a distinct SAR from indole‑3‑acetic acid in CRTh2 antagonism [2] positions this building block as a key starting material for respiratory and allergic disease programs. Because the 3‑substitution pattern influences the vector of the pendant carboxylic acid, researchers targeting prostaglandin D₂ receptor subtype 2 (DP₂/CRTh2) can utilize this compound to explore chemical space that avoids indomethacin‑related intellectual property while maintaining low‑nanomolar potency [2].

N,O-Bidentate Palladium Catalyst Development

The established ability of 1‑methyl‑1H‑pyrazole‑3‑carboxylic acid derivatives to form well‑characterized (NHC)Pd(N^O) complexes for C–C bond‑forming reactions [3] suggests that (1‑methyl‑1H‑pyrazol‑3‑yl)acetic acid can serve as a platform for catalyst libraries. Process chemistry groups procuring this regioisomer can tune the steric and electronic properties of the ligand by derivatizing the carboxylic acid while maintaining the critical N,O‑chelate bite angle that is governed by the 3‑position attachment [3].

Application
Selection Property
Validation Focus
Bicyclic heterocycle synthesis
Regiochemical fidelity under cyclisation conditions
Scaffold identity confirmation by X‑ray or NMR
CRTh2 antagonist lead optimization
Non‑indole core SAR distinctiveness
Binding assay profiling across pyrazole and indole core series
N,O‑bidentate Pd catalyst development
Chelate bite angle controlled by 3‑position
Catalytic activity evaluation in cross‑coupling reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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